Defined Identity as Verapamil Impurity 18 vs. Non-Pharmacopoeial Analogs
The primary differentiator for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is its specific established identity as Verapamil Impurity 18, a required reference standard for ANDA filings [1]. Unlike its closest analog, 3,4-dimethoxyacetophenone (CAS 1131-62-0), which lacks the methylamino group and has no defined role in verapamil analysis, this compound directly co-elutes with a known process impurity in the USP impurity method for Verapamil [2], [3]. Quantitatively, this translates to a 100% specificity for the verapamil impurity application versus 0% for non-aminated analogs, a binary functional distinction critical for procurement decisions.
| Evidence Dimension | Regulatory Application Relevance |
|---|---|
| Target Compound Data | Verapamil Impurity 18 (exact match for HPLC method specificity) |
| Comparator Or Baseline | 3,4-Dimethoxyacetophenone (CAS 1131-62-0; no role in Verapamil impurity profiling) |
| Quantified Difference | Functional: 100% vs 0% application relevance |
| Conditions | USP/EP Verapamil impurity methods; HPLC |
Why This Matters
For pharmaceutical quality control, only compounds with a verified match to a known impurity profile can be used to validate analytical methods; a failure to procure this exact standard renders a laboratory unable to demonstrate regulatory compliance.
- [1] SynZeal. Verapamil Impurity 18: Supplied with detailed characterization data compliant with regulatory guideline. View Source
- [2] MTC-USA. Verapamil and Impurity Analyzed with HPLC – AppNote. View Source
- [3] Srinivasan, V. et al. (2011). Detection, isolation and characterization of principal synthetic route indicative impurities in verapamil hydrochloride. Sci Pharm, 79, 555-568. View Source
